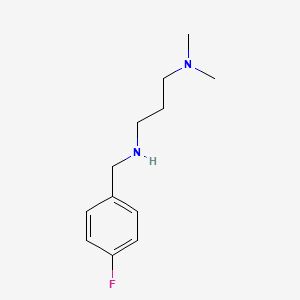

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

Description

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring an N,N-dimethyl group on one amine and a 4-fluoro-benzyl substituent on the other. This compound belongs to a class of diamines with diverse applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMYTHOWTVQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Amines, thiols, halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The propane-1,3-diamine backbone (N,N-dimethylpropane-1,3-diamine, DMAPA) serves as the foundation for derivatives modified at the terminal amine. Key analogues include:

Key Observations :

- Electron Effects : The 4-fluoro group (electron-withdrawing) may improve metabolic stability and binding affinity compared to electron-donating groups like methoxy .

- Biological Activity : Chloro and nitro derivatives in were used in platinum complexes for anticancer activity, suggesting the fluoro analogue could similarly enhance metal coordination or target engagement .

Biological Activity

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a synthetic compound with potential biological activity. Its molecular formula is and it has a molecular weight of approximately . The compound features a 4-fluorobenzyl group attached to a dimethylpropane-1,3-diamine backbone, which can influence its interaction with biological systems.

The biological activity of this compound has been investigated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. The compound's structure suggests it may interact with specific cellular targets, potentially influencing pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of incubation .

- A comparative analysis indicated that modifications in the substituent groups (such as the introduction of fluorine) can enhance the cytotoxic activity of these compounds .

- Cell Cycle Analysis :

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has shown that specific modifications can lead to enhanced biological activity. For instance:

- The introduction of electron-withdrawing groups like fluorine at specific positions on the benzyl ring has been correlated with increased potency against cancer cells .

Summary of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| Major Activity | Cytotoxicity against cancer cell lines |

| Mechanism | Induction of apoptosis and cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.